molecular formula C11H14ClNO2 B8659423 2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine CAS No. 132951-11-2

2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine

Cat. No.: B8659423
CAS No.: 132951-11-2
M. Wt: 227.69 g/mol
InChI Key: RHOKJICKMBAHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-{[(oxan-2-yl)oxy]methyl}pyridine is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132951-11-2

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-5-(oxan-2-yloxymethyl)pyridine

InChI

InChI=1S/C11H14ClNO2/c12-10-5-4-9(7-13-10)8-15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6,8H2

InChI Key

RHOKJICKMBAHQL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 44.3 g of 6-chloro-3-pyridinecarbinol, 300 ml of dioxan and 104.3 g of 3,4-dihydro-2H-pyran was treated with 3 g of p-toluenesulphonic acid monohydrate and stirred at 55° C. for 2 hours. The reaction mixture was treated with 10 ml of diethylamine and, after cooling, taken up in diethyl ether. Repeated washing with water, drying over sodium sulphate and concentration in a vacuum yielded 87.3 g of crude 2-chloro-5-[(tetrahydro-2-pyranyloxy)methyl]pyridine.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
104.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 85 g of 6-chloro-3-pyridinecarbinol, 800 ml of dioxan and 129.8 g of 3,4-dihydro-2H-pyran was treated with 5.7 g of p-toluenesulphonic acid monohydrate, stirred at room temperature for 0.75 hours and subsequently at 65° C. for 2.75 hours. The reaction mixture was treated with 15 ml of triethylamine and, after cooling, taken up in diethyl ether. Repeated washing with saturated sodium chloride solution, drying over sodium sulphate and evaporation yielded 153.2 g of crude 2-chloro-5-[(tetrahydro-2-pyranyloxy)methyl]pyridine as a brown-red oil.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
129.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.7 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.